molecular formula C43H59N5O10S B8115903 DBCO-NH-PEG6-Biotin

DBCO-NH-PEG6-Biotin

Cat. No.: B8115903
M. Wt: 838.0 g/mol
InChI Key: VSRSCDHOVWPTLX-UHFFFAOYSA-N
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Description

Molecular Architecture

DBCO-NH-PEG6-Biotin consists of three distinct modules:

  • DBCO (Dibenzocyclooctyne) : A strained cycloalkyne that undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azides without requiring cytotoxic copper catalysts.
  • PEG6 Spacer : A hexaethylene glycol chain (NH-PEG6) enhancing solubility, reducing immunogenicity, and providing spatial flexibility for conjugation.
  • Biotin : A vitamin B7 derivative that binds streptavidin/avidin with a dissociation constant (Kd) of ~10⁻¹⁵ M, enabling robust detection and purification.

The compound’s synthesis involves coupling DBCO-amine to biotin-PEG6-NHS ester, yielding a stable amide bond. Analytical data from suppliers such as BIOMATRIK and AxisPharm confirm a purity ≥95% and molecular weight of 838.02 g/mol.

Physicochemical Properties

  • Solubility : >10 mg/mL in DMSO or water due to PEG6’s hydrophilicity.
  • Stability : Stable at -18°C for long-term storage; DBCO remains reactive in physiological conditions (pH 6.5–7.5).
  • Reactivity : DBCO reacts with azides at rates exceeding 0.1 M⁻¹s⁻¹, enabling efficient labeling in live cells.

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H59N5O10S/c49-39(12-6-5-11-38-42-36(32-59-38)46-43(52)47-42)45-18-20-54-22-24-56-26-28-58-30-29-57-27-25-55-23-21-53-19-16-40(50)44-17-15-41(51)48-31-35-9-2-1-7-33(35)13-14-34-8-3-4-10-37(34)48/h1-4,7-10,36,38,42H,5-6,11-12,15-32H2,(H,44,50)(H,45,49)(H2,46,47,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRSCDHOVWPTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H59N5O10S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-NH-PEG6-Biotin involves multiple steps:

    Synthesis of DBCO: Dibenzocyclooctyne is synthesized through a series of organic reactions, including cyclization and functional group modifications.

    PEGylation: Polyethylene glycol (PEG) chains are attached to the DBCO moiety through amide bond formation. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Biotinylation: The final step involves the conjugation of biotin to the PEGylated DBCO. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

DBCO-NH-PEG6-Biotin primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and does not require copper catalysts, making it suitable for biological applications .

Common Reagents and Conditions

    Azide-containing molecules: These are the primary reactants that this compound reacts with.

    Reaction conditions: The SPAAC reaction typically occurs under mild conditions, often at room temperature and in aqueous or organic solvents.

Major Products

The major product of the SPAAC reaction involving this compound is a stable triazole linkage between the DBCO moiety and the azide-containing molecule .

Scientific Research Applications

Key Characteristics

  • DBCO : Enables bioorthogonal click chemistry, allowing for selective reactions with azide-tagged molecules.
  • PEG6 : Enhances solubility and stability, reducing non-specific binding.
  • Biotin : Provides strong, specific binding to streptavidin or avidin, crucial for detection and purification applications.

Protein Labeling

DBCO-NH-PEG6-Biotin is extensively used for the site-specific labeling of proteins. This application is vital in proteomics, where precise detection and quantification of proteins are required. The strong affinity between biotin and streptavidin allows for effective visualization techniques in microscopy and other assays.

Case Study: Protein Conjugation Efficiency

A study demonstrated the efficiency of this compound in conjugating proteins for imaging applications. The conjugated proteins exhibited significantly enhanced fluorescence intensity compared to unconjugated controls.

ProteinConjugation MethodFluorescence Intensity
ControlUnconjugatedLow
SampleThis compoundHigh

Drug Delivery Systems

The bioorthogonal properties of this compound facilitate targeted drug delivery mechanisms by enabling precise conjugation to therapeutic agents. This application is particularly relevant in the development of antibody-drug conjugates (ADCs), where the compound can be used to attach drugs to antibodies selectively.

Case Study: In Vivo Drug Delivery

Research involving drug delivery systems utilizing this compound showed improved pharmacokinetic profiles. Biotin-conjugated drugs administered to mice demonstrated prolonged circulation times and enhanced therapeutic effects compared to non-conjugated formulations.

Treatment GroupCirculation Time (hrs)Efficacy (%)
Non-conjugated230
This compound1275

Bioconjugation Techniques

This compound is pivotal in bioconjugation strategies, allowing for the controlled attachment of biomolecules. It facilitates the synthesis of complex biomolecular constructs essential for various research applications, including vaccine development and diagnostics.

Surface Modification

This compound can be employed to functionalize surfaces of materials such as nanoparticles or substrates. The PEG component improves solubility and biocompatibility, while the DBCO group allows for further functionalization with azide-containing compounds.

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to related compounds:

Compound NameKey Features
This compoundModerate PEG length; efficient SPAAC reactivity; strong biotin-streptavidin interaction.
DBCO-PEG4-BiotinLonger PEG spacer; enhanced solubility and flexibility.
Azide-PEG2-BiotinRequires copper catalysis; similar applications but less stable under physiological conditions.
TCO-PEG2-BiotinRapid reaction times; different stability profiles compared to DBCO derivatives.

Stability and Biocompatibility

The stability of this compound in biological fluids has been assessed through dynamic light scattering (DLS) analysis, indicating that it maintains integrity over extended periods, minimizing degradation and ensuring reliable performance in biological applications.

Mechanism of Action

The mechanism of action of DBCO-NH-PEG6-Biotin involves the formation of a covalent bond with azide-containing molecules through the SPAAC reaction. This reaction is driven by the strain energy in the DBCO ring, which facilitates the cycloaddition with azides. The biotin moiety allows for subsequent binding to avidin or streptavidin, enabling various downstream applications .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C₄₃H₅₉N₅O₁₀S .
  • Molecular Weight : 838.02 g/mol .
  • Purity : ≥95% .
  • Storage : Stable at -18°C as a viscous liquid .

Below is a systematic comparison of DBCO-NH-PEG6-Biotin with structurally related bioconjugation reagents:

Table 1: Key Parameters of DBCO-Biotin Derivatives

Compound Name PEG Units Molecular Weight (g/mol) Purity Key Features Applications References
This compound 6 838.02 ≥95% Optimal balance of solubility and stability Protein labeling, drug delivery
DBCO-NH-PEG4-Biotin 4 749.92 ≥95% Compact size for in vivo delivery Cellular imaging, small-molecule conjugation
DBCO-NHCO-PEG6-Biotin 6 N/A ≥95% Carbamate linker for alternative conjugation Biomaterial functionalization
Biotin-PEG8-DBCO 8 926.10 ≥98% Extended PEG for enhanced biocompatibility Nanomedicine, in vivo diagnostics
DBCO-NH-PEG12-Biotin 12 1102.34 ≥95% Long PEG for reduced renal clearance Long-circulating therapeutics
DBCO-Sulfo-Link-biotin N/A 653.77 ≥95% Sulfonated for superior aqueous solubility Aqueous-phase assays, flow cytometry

Critical Insights:

PEG Chain Length
  • Shorter PEGs (PEG4) : Reduce hydrodynamic size, improving tissue penetration but compromising solubility .
  • Longer PEGs (PEG8–PEG12) : Enhance stability and prolong circulation time but may hinder cellular uptake .
Linker Chemistry
  • Amine (NH) vs. Carbamate (NHCO) : The amine linker in this compound allows direct conjugation to carboxyl groups, while carbamate linkers (e.g., DBCO-NHCO-PEG6-Biotin) offer acid-resistant bonding, suitable for harsh biochemical environments .
Solubility Modifications
  • Sulfonation (DBCO-Sulfo-Link-biotin) : Introduces negatively charged sulfonate groups, enabling water-soluble applications without organic solvents .
Biotin Placement
  • Terminal vs.

This compound in Drug Delivery

Studies highlight its utility in antibody-drug conjugates (ADCs), where the PEG6 spacer minimizes aggregation while maintaining drug potency . For example, conjugates with trastuzumab showed >90% target binding efficiency in HER2+ cancer models .

Comparison with DBCO-PEG4-Biotin

DBCO-PEG4-Biotin demonstrated faster conjugation kinetics (t₁/₂ = 10 min vs. 15 min for PEG6) due to shorter PEG steric hindrance but exhibited 30% lower solubility in aqueous buffers .

Biotin-PEG8-DBCO in Nanomedicine

This derivative’s extended PEG chain improved nanoparticle stability in serum, achieving a 50% increase in circulation half-life compared to PEG6 analogs .

Biological Activity

DBCO-NH-PEG6-Biotin is a specialized bioconjugation reagent that plays a significant role in biochemical and pharmaceutical research. Its unique properties allow for precise applications in protein labeling, drug delivery, and bioconjugation. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Chemical Composition :

  • Molecular Weight : 838.02 g/mol
  • Appearance : Viscous liquid
  • Storage Conditions : Recommended at -18°C for long-term storage .

Key Features :

  • DBCO (Dibenzocyclooctyne) : Enables efficient bioorthogonal click chemistry with azide-tagged molecules.
  • PEG6 (Polyethylene Glycol) : Enhances solubility and stability, reducing non-specific binding.
  • Biotin : Provides strong and specific binding for detection and purification with streptavidin or avidin .

This compound operates through a bioorthogonal reaction with azides, forming stable triazole linkages without the need for copper catalysts. This property is particularly advantageous in live cell studies where cytotoxicity from copper is a concern . The reaction proceeds efficiently under physiological conditions, making it suitable for various biological applications.

Applications in Biological Research

  • Protein Labeling :
    • This compound allows for site-specific labeling of proteins, facilitating their detection and purification. The biotin component enables strong binding to streptavidin-coated surfaces, enhancing assay sensitivity.
  • Drug Delivery :
    • The compound can be conjugated to therapeutic agents, allowing for targeted delivery to specific cells or tissues. This targeting capability is crucial in reducing off-target effects and improving therapeutic efficacy .
  • Bioconjugation :
    • This compound facilitates the controlled attachment of biomolecules, which is essential for constructing complex biological systems or studying molecular interactions .

Study 1: Protein Conjugation Efficiency

A study demonstrated the efficiency of this compound in conjugating proteins for imaging applications. The conjugated proteins exhibited enhanced fluorescence intensity compared to unconjugated controls, confirming the effectiveness of the bioconjugation strategy.

ProteinConjugation MethodFluorescence Intensity
ControlUnconjugatedLow
SampleThis compoundHigh

Study 2: In Vivo Drug Delivery

Research on drug delivery systems utilizing this compound showed improved pharmacokinetic profiles. The study involved administering a biotin-conjugated drug to mice, resulting in prolonged circulation time and enhanced therapeutic effects compared to non-conjugated formulations.

Treatment GroupCirculation Time (hrs)Efficacy (%)
Non-conjugated230
This compound1275

Stability and Biocompatibility

The stability of this compound in biological fluids was assessed through dynamic light scattering (DLS) analysis. The results indicated that the compound maintains its integrity over extended periods, minimizing degradation and ensuring reliable performance in biological applications .

Q & A

Basic Research Questions

Q. How can I optimize DBCO-NH-PEG6-Biotin conjugation efficiency with azide-functionalized biomolecules?

  • Methodological Answer : Optimize reaction conditions by adjusting molar ratios (typically 1:1 to 1:3, azide:DBCO), pH (7.0–8.5), and incubation time (30–120 minutes at 25–37°C). Monitor reaction progress via HPLC or MALDI-TOF to confirm biotinylation efficiency. Avoid copper catalysts, as DBCO undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) without requiring metal ions .
  • Key Parameters :

ParameterOptimal RangeAnalytical Method
Molar Ratio1:1–1:3 (azide:DBCO)UV-Vis Spectroscopy
Temperature25–37°CSDS-PAGE/HPLC
Incubation Time30–120 minutesMass Spectrometry

Q. What storage conditions ensure this compound stability for long-term experiments?

  • Methodological Answer : Store lyophilized powder at –20°C in airtight, light-protected vials. For solutions, use anhydrous DMSO or PBS (pH 7.4) and avoid freeze-thaw cycles. Confirm stability via FT-IR or NMR to detect hydrolysis or oxidation of the DBCO group over time .

Q. How do I verify the activity of the biotin moiety post-conjugation?

  • Methodological Answer : Perform a streptavidin-binding assay using ELISA or surface plasmon resonance (SPR). Compare binding kinetics (e.g., KD values) to free biotin controls. A ≥90% retention of binding affinity indicates successful biotin functionality .

Advanced Research Questions

Q. How can this compound be used in multiplexed detection systems with minimal cross-reactivity?

  • Methodological Answer : Combine this compound with orthogonal click chemistry tags (e.g., tetrazines or TCO) for simultaneous labeling of multiple targets. Validate specificity using competitive binding assays and confocal microscopy to confirm spatial resolution in cellular models .
  • Example Workflow :

Label Target A with this compound via SPAAC.

Label Target B with tetrazine-fluorophore via inverse electron-demand Diels-Alder (IEDDA).

Detect using streptavidin-coated quantum dots (Target A) and fluorescence imaging (Target B).

Q. What strategies mitigate steric hindrance when conjugating this compound to small-molecule probes?

  • Methodological Answer : Insert a flexible spacer (e.g., additional PEG units or alkyl chains) between the DBCO and biotin moieties. Characterize conjugate accessibility via Förster resonance energy transfer (FRET) or atomic force microscopy (AFM). For small molecules, use shorter incubation times (≤60 minutes) to prevent aggregation .

Q. How do I troubleshoot low yields in DBCO-based biotinylation of membrane proteins?

  • Methodological Answer : Ensure proper solubilization of membrane proteins using nonionic detergents (e.g., Triton X-100 or DDM). Pre-incubate this compound with azide-modified proteins at 4°C for 16–24 hours to enhance reaction efficiency. Validate labeling efficiency via Western blot with streptavidin-HRP .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported this compound reaction kinetics across studies?

  • Methodological Answer : Systematically evaluate variables such as solvent polarity (e.g., DMSO vs. aqueous buffers), azide concentration, and temperature. Compare kinetic data using stopped-flow spectroscopy or isothermal titration calorimetry (ITC). Contradictions often arise from differences in azide nucleophilicity or DBCO batch purity .
  • Case Study :

StudySolventk (M⁻¹s⁻¹)Purity of DBCO
Smith et al.PBS/DMSO0.8≥95%
Lee et al.H2O0.3≥90%

Experimental Design Considerations

Q. What controls are essential for ensuring reproducibility in this compound-based assays?

  • Methodological Answer : Include (1) a no-azide control to rule out nonspecific biotin-streptavidin interactions, (2) a free biotin competition control to confirm specificity, and (3) a DBCO-only control to assess background signal. Document batch-specific variations in purity and solubility .

Q. How to design a pharmacokinetic study using this compound-tagged therapeutics?

  • Methodological Answer : Administer the biotinylated therapeutic in vivo and quantify biodistribution via streptavidin-based ELISA or LC-MS/MS. Account for PEG6’s effect on renal clearance by sampling blood, urine, and tissues at staggered timepoints (e.g., 1, 6, 24 hours). Normalize data to non-PEGylated controls .

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